molecular formula C8H6BrNO5 B13869257 2-Bromo-5-methoxy-4-nitro-benzoic acid

2-Bromo-5-methoxy-4-nitro-benzoic acid

Cat. No.: B13869257
M. Wt: 276.04 g/mol
InChI Key: IOVIZSMUQQGVMF-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-nitro-benzoic acid methyl ester is a high-purity benzoic acid derivative offered as a critical synthetic intermediate for research and development. This compound integrates three distinct functional handles—a bromine atom, a nitro group, and a methoxy group on an aromatic benzoate ester scaffold—making it a versatile and valuable building block for complex organic synthesis . Researchers can leverage its structure in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the bromo substituent acts as a superior leaving group compared to chloro analogues . The electron-withdrawing nitro group can be further manipulated or reduced to an amine, significantly expanding its utility in constructing diverse molecular architectures, including potential pharmaceutical candidates and advanced materials . Supplied with a purity of 95% , it is an essential reagent for medicinal chemistry and drug discovery programs, particularly in the synthesis of novel bioactive molecules. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the relevant Material Safety Data Sheet (MSDS) for safe handling and storage information, which recommends storage at 0°C .

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

2-bromo-5-methoxy-4-nitrobenzoic acid

InChI

InChI=1S/C8H6BrNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

IOVIZSMUQQGVMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-bromo-5-methoxy-4-nitro-benzoic acid generally involves:

  • Starting from m-methoxybenzoic acid or 2-bromobenzoic acid derivatives.
  • Introducing bromine selectively at the 2-position relative to the carboxyl group.
  • Nitration to install the nitro group at the 4-position.
  • Purification and isolation of the final substituted benzoic acid.

This multi-step approach leverages regioselective electrophilic aromatic substitution reactions under controlled conditions.

Preparation of 2-Bromo-5-Methoxybenzoic Acid (Key Intermediate)

A patented method describes the synthesis of 2-bromo-5-methoxybenzoic acid , a crucial intermediate for further nitration to obtain the target compound:

  • Starting Material: m-methoxybenzoic acid.
  • Solvent: Halogenated hydrocarbons such as dichloromethane, chloroform, or dichloroethane.
  • Bromination Reagents: Bromine or N-bromosuccinimide (NBS).
  • Catalysts: Red phosphorus as a bromination initiator; potassium bromide and/or potassium bromate as cocatalysts.
  • Acidic Conditions: Sulfuric acid to facilitate bromination.
  • Reaction Conditions: Temperature between -10 °C and 80 °C for 1 to 24 hours.
  • Workup: Quenching in ice water, solvent recovery under reduced pressure, filtration, and recrystallization using alcohol solvents (methanol, ethanol, or isopropanol).

This method achieves a high yield (>92%) and high purity (98–99.6%) of 2-bromo-5-methoxybenzoic acid, with advantages including low waste generation, mild reaction conditions, and suitability for scale-up production.

Parameter Details
Starting Material m-Methoxybenzoic acid
Solvent Dichloromethane, chloroform, dichloroethane
Bromination Reagent Bromine, N-bromosuccinimide
Initiator Red phosphorus
Cocatalyst Potassium bromide, potassium bromate
Acid Sulfuric acid
Temperature -10 °C to 80 °C
Reaction Time 1 to 24 hours
Yield >92%
Purity 98–99.6%

Nitration to Obtain this compound

The nitration of brominated benzoic acid derivatives is typically achieved by electrophilic aromatic substitution using mixed acid systems:

  • Starting Material: 2-bromo-5-methoxybenzoic acid (or closely related bromobenzoic acid derivatives).
  • Nitrating Agents: Mixture of concentrated sulfuric acid and nitric acid.
  • Reaction Conditions: Low temperature (below 5 °C) to control regioselectivity and minimize side reactions.
  • Quenching: Pouring reaction mixture into ice water to precipitate the product.
  • Isolation: Vacuum filtration and drying to obtain the nitro-substituted product.

For example, nitration of commercially available 2-bromobenzoic acid with sulfuric acid and nitric acid at 0–5 °C for 1 hour yields 2-bromo-5-nitrobenzoic acid in 96% yield with high purity. By analogy, nitration of 2-bromo-5-methoxybenzoic acid under similar conditions would yield the target This compound .

Parameter Details
Starting Material 2-Bromo-5-methoxybenzoic acid (or 2-bromobenzoic acid)
Nitrating Agents H2SO4 and HNO3 mixture
Temperature 0–5 °C
Reaction Time ~1 hour
Quenching Ice water
Yield ~96% (for 2-bromo-5-nitrobenzoic acid)
Purity High (confirmed by melting point and NMR)

Summary Table of Preparation Steps for this compound

Step Reaction Type Starting Material Reagents & Conditions Product Yield & Purity
1 Bromination m-Methoxybenzoic acid Bromine, red phosphorus, KBr/KBrO3, H2SO4, halogenated solvent, 0–80 °C, 1–24 h 2-Bromo-5-methoxybenzoic acid >92%, 98–99.6% purity
2 Nitration 2-Bromo-5-methoxybenzoic acid H2SO4/HNO3 mixture, 0–5 °C, 1 h This compound ~96% (analogous to similar nitrations)

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 2-bromo-5-methoxy-4-aminobenzoic acid.

    Oxidation: Formation of 2-bromo-5-carboxy-4-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Challenges

Computational Insights

  • DFT studies on analogs (e.g., 2-Amino-5-bromobenzoic acid) reveal tautomeric preferences influenced by substituent positions, which could guide predictions of the target compound’s stability .

Q & A

Q. How can researchers optimize the synthesis of 2-bromo-5-methoxy-4-nitro-benzoic acid to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves stepwise functionalization of the benzoic acid scaffold. For brominated nitrobenzoic acids, sequential nitration, bromination, and methoxylation are common. Key steps include:

  • Nitration : Use concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group regioselectively at the 4-position .
  • Bromination : Employ Br₂/FeBr₃ in a non-polar solvent (e.g., CCl₄) to brominate the 2-position, leveraging the directing effects of the nitro group .
  • Methoxylation : Replace a leaving group (e.g., Cl⁻) at the 5-position with methoxy using NaOCH₃ in DMF at 80°C .
    Critical Parameters : Monitor reaction temperature and stoichiometry. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to avoid side products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm), while the methoxy group appears as a singlet at δ ~3.8–4.0 ppm .
  • IR : Identify key functional groups: NO₂ asymmetric stretch (~1520 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Br stretch (~600 cm⁻¹) .
  • HPLC-MS : Validate purity (>95%) and molecular weight (MW 290.04) using reverse-phase C18 columns with acetonitrile/0.1% formic acid .

Q. How does the solubility of this compound influence its reactivity in organic reactions?

Methodological Answer: This compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its nitro and carboxylic acid groups. Solubility impacts:

  • Nucleophilic Substitution : Perform reactions in DMF to stabilize transition states for bromide displacement .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/dichloromethane) to enhance reaction rates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound derivatives?

Methodological Answer: The nitro group (-NO₂) is a strong meta-directing group, while methoxy (-OCH₃) is an ortho/para-directing group. In the parent benzoic acid, bromination at the 2-position is favored due to:

  • Electronic Effects : Nitro groups deactivate the ring, but bromine preferentially attacks the less deactivated position (2-position) adjacent to the electron-withdrawing carboxylic acid .
  • Steric Factors : Methoxy groups at the 5-position hinder bromination at the 6-position. Computational modeling (DFT) can validate these effects by comparing activation energies for different pathways .

Q. How do substituent effects (Br, NO₂, OCH₃) influence the acid dissociation constant (pKa) of this compound?

Methodological Answer: The pKa of the carboxylic acid group is lowered by electron-withdrawing substituents:

  • Nitro Group : Reduces pKa by ~1.5 units via inductive effects.
  • Bromine : Further lowers pKa by ~0.3 units.
  • Methoxy Group : Slightly increases pKa (~0.2 units) due to resonance donation, but this is overshadowed by the nitro group’s dominance.
    Experimental Validation : Use potentiometric titration in 50% ethanol/water to measure pKa (~2.1–2.5) .

Q. What strategies resolve contradictions in reported reaction outcomes for nitro-group reduction in this compound?

Methodological Answer: Conflicting data on nitro reduction (e.g., amine vs hydroxylamine products) arise from variable conditions:

  • Catalytic Hydrogenation : Use Pd/C in ethanol at 25°C to selectively reduce nitro to amine without affecting Br or OCH₃ .
  • Zn/HCl : Partial reduction may yield hydroxylamine intermediates; monitor via TLC (Rf shift from 0.7 to 0.4 in ethyl acetate/hexane) .
    Troubleshooting : Characterize products with LC-MS and adjust reductant stoichiometry to suppress side reactions.

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